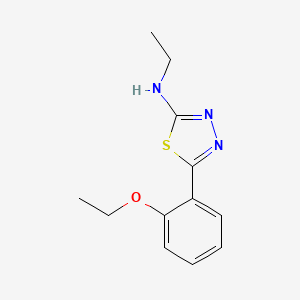![molecular formula C12H9F2N3O3S B1327076 3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142209-39-9](/img/structure/B1327076.png)
3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Overview
Description
3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid, also known as DFATPA, is an organic compound with a wide range of uses in scientific research applications. It is a crystalline solid with a molecular weight of 282.26 g/mol and a melting point of 128-130°C. It is a white powder that is soluble in water, ethanol, and methanol. DFATPA has been used in various research applications, including drug design and development, synthesis of new compounds, and the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Spectroscopic Identification
- A study by Azeez and Hamad (2017) focused on the synthesis of compounds containing the 1,3,4-thiadiazole unit, which is structurally related to 3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid. This research underscores the significance of thiadiazole derivatives in the development of novel compounds with potential applications in various fields (Azeez & Hamad, 2017).
Biological Activity of Thiadiazole Derivatives
- Bülbül, Kasımoğulları, and Küfrevioğlu (2008) investigated the inhibitory effects of thiadiazole derivatives, similar in structure to this compound, on carbonic anhydrase isoenzymes. Their findings suggest the potential of these derivatives as inhibitors in medical applications (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).
Antimicrobial Properties
- Research by Pund et al. (2020) on the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from propanoic acid compounds revealed significant antimicrobial activities. These findings highlight the potential of thiadiazole derivatives, such as this compound, in antimicrobial applications (Pund et al., 2020).
Synthesis and Antiviral Activity
- Chen et al. (2010) explored the synthesis of thiadiazole sulfonamide derivatives, sharing a core structure with the compound . They discovered certain antiviral activities against tobacco mosaic virus, suggesting a potential application of thiadiazole derivatives in antiviral research (Chen et al., 2010).
Mechanism of Action
Target of Action
The primary targets of the compound “3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid” are currently unknown. The compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s difficult to determine the exact biochemical pathways it affects. Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, or the extent to which it reaches its site of action, is unknown. Factors that could influence its bioavailability include its molecular weight (313.28 ), its solubility, and its stability in the body.
Properties
IUPAC Name |
3-[5-[(3,4-difluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O3S/c13-7-2-1-6(5-8(7)14)15-11(20)12-17-16-9(21-12)3-4-10(18)19/h1-2,5H,3-4H2,(H,15,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVJPUGMAKLECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=NN=C(S2)CCC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)
![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)
![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)
![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)





